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Compound of Interest

Compound Name: Acid-PEG7-t-butyl ester

Cat. No.: B8114020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acid-PEG7-t-butyl ester, with CAS number 2134235-86-0, is a high-purity, heterobifunctional

polyethylene glycol (PEG) linker. It is an essential tool in bioconjugation and is particularly

prominent in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure

features a carboxylic acid group at one terminus and a t-butyl ester protected carboxylic acid at

the other, connected by a seven-unit PEG chain. This orthogonal design allows for sequential

and controlled conjugation reactions, making it a versatile building block in the synthesis of

complex biomolecules and targeted therapeutics.[2] The PEG7 spacer enhances the solubility,

flexibility, and bioavailability of the resulting conjugates.[3]

Physicochemical Properties
The fundamental properties of Acid-PEG7-t-butyl ester are summarized in the table below.

This data is compiled from various suppliers and public chemical databases.
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Property Value Source

CAS Number 2134235-86-0 [2][4]

Molecular Formula C22H42O11 [4][5]

Molecular Weight 482.57 g/mol [4][6]

Purity >96% [4]

Appearance
Varies (typically a colorless to

pale yellow oil or solid)
N/A

Solubility
Soluble in water, DMSO, DCM,

and DMF.[7]
[7]

Core Applications in Drug Development
The unique structure of Acid-PEG7-t-butyl ester makes it highly suitable for applications

where precise control over molecular assembly is critical.

PROTAC Synthesis
The primary application of this linker is in the synthesis of PROTACs. PROTACs are

heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3

ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the

proteasome.[8][9] The Acid-PEG7-t-butyl ester serves as the linker connecting the POI-

binding ligand and the E3 ligase ligand.[10] The PEG chain provides the necessary flexibility

and length to facilitate the formation of a stable ternary complex between the POI and the E3

ligase, which is crucial for efficient protein degradation.[1]

Bioconjugation and Drug Delivery
Beyond PROTACs, this linker is valuable for general bioconjugation applications.[2] The

carboxylic acid can be coupled to amine-containing biomolecules such as proteins, peptides, or

antibodies. The PEG spacer enhances the solubility and pharmacokinetic profile of the

resulting conjugate. The protected t-butyl ester end can be deprotected to reveal a second

carboxylic acid for further functionalization, enabling the creation of multifunctional drug

delivery systems.[3]
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Experimental Protocols
The following are detailed, representative methodologies for the key chemical transformations

involving Acid-PEG7-t-butyl ester. These protocols are based on standard procedures for this

class of compounds.

Deprotection of the t-Butyl Ester
The acid-labile t-butyl ester group can be selectively removed to reveal a free carboxylic acid.

This is typically the first step when the linker is to be conjugated through this terminus.

Objective: To cleave the t-butyl ester protecting group.

Materials:

Acid-PEG7-t-butyl ester

Dichloromethane (DCM), anhydrous

Trifluoroacetic acid (TFA)

Ice bath

Rotary evaporator

Toluene (for co-evaporation)

Procedure:

Dissolve the Acid-PEG7-t-butyl ester in anhydrous DCM to a concentration of 0.1-0.2 M.

[11]

Cool the solution to 0°C using an ice bath.[11]

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[11]

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

[11]
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 1-2 hours).[11]

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

DCM and excess TFA.[11]

To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting

product with two free carboxylic acid groups can be used in the next step.

Amide Coupling of the Carboxylic Acid
The terminal carboxylic acid can be coupled with a primary or secondary amine-containing

molecule (e.g., a POI ligand or an E3 ligase ligand) to form a stable amide bond.

Objective: To form an amide bond between the linker and an amine-containing molecule.

Materials:

Acid-PEG7-t-butyl ester (or its deprotected form)

Amine-containing molecule (Ligand-NH2)

Anhydrous N,N-Dimethylformamide (DMF)

Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base, e.g., N,N-Diisopropylethylamine (DIPEA)

Procedure:

Dissolve the Acid-PEG7-t-butyl ester (1.0 equivalent) and the amine-containing molecule

(1.1 equivalents) in anhydrous DMF.[12]

Add the coupling reagent HATU (1.2 equivalents) to the solution.[12]

Add the base DIPEA (2.0 equivalents) to the reaction mixture.[12]
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Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.[12]

Once the reaction is complete, quench with water and extract the product with an

appropriate organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain the desired conjugate.

Visualizations
Orthogonal Synthesis Strategy
The orthogonal nature of the protecting groups on Acid-PEG7-t-butyl ester allows for a

stepwise synthesis of heterobifunctional molecules like PROTACs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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